molecular formula C9H9NO4S B6271651 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid CAS No. 1891163-86-2

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid

Cat. No.: B6271651
CAS No.: 1891163-86-2
M. Wt: 227.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, giving it a 1,1-dioxide configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid in the presence of a base, leading to the formation of the benzothiazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent oxidation to introduce the 1,1-dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group to a sulfide or sulfoxide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a 1,1-dioxide configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1891163-86-2

Molecular Formula

C9H9NO4S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.